
CGP60474
描述
CGP60474 是一种有效的细胞周期蛋白依赖性激酶 (CDK) 和蛋白激酶 C (PKC) 抑制剂。 它以高效抑制血管内皮生长因子受体 2 (VEGFR-2) 而闻名,其 IC50 值为 84 nM 。 该化合物已显示出作为抗内毒素血症剂的巨大潜力,并因其抑制多种激酶的能力而被广泛用于科学研究 。
准备方法
CGP60474 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。主要合成路线包括以下步骤:
中间体的形成: 第一步涉及 3-氯苯胺与嘧啶衍生物的反应,形成中间体化合物。
环化: 中间体发生环化,形成 this compound 的核心结构。
化学反应分析
CGP60474 会发生各种化学反应,包括:
氧化: this compound 可能会发生氧化反应,特别是在氨基上,导致形成氧化衍生物。
还原: 还原反应可能发生在硝基上,将其转化为氨基。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。这些反应形成的主要产物通常是具有修饰官能团的 this compound 衍生物。
科学研究应用
Anti-Inflammatory Effects in Sepsis
Research Findings:
A significant body of research has investigated the anti-inflammatory properties of CGP60474, particularly in the context of sepsis. A study utilizing the LINCS L1000 dataset identified this compound as a candidate drug for sepsis treatment. The study demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages by downregulating NF-κB activity. This mechanism was shown to alleviate endotoxemia in murine models, resulting in increased survival rates among treated mice compared to controls .
Key Data:
- Cytokine Inhibition: this compound inhibited IL-6 secretion in a concentration-dependent manner in LPS-stimulated J774.1 cells.
- Survival Rates: Mice treated with this compound exhibited a significantly higher survival rate in LPS-induced endotoxemia models compared to vehicle-treated groups .
Potential in Cancer Treatment
Research Insights:
In silico studies have suggested that this compound may be repurposed for treating various cancers. One study indicated that it could target multiple cancer-related pathways, including those associated with lung injury and inflammation, which are often exacerbated in cancer patients undergoing treatment . Although experimental validation is still needed, bioinformatics analyses have shown that this compound shares significant pathway overlap with known cancer treatments.
Key Data:
- Pathway Analysis: this compound targets 11 out of 12 pathways associated with lung injury in COVID-19 patients, indicating its potential role in managing complications arising from both cancer and viral infections .
Applications in Lung Injury Management
Research Findings:
Recent studies have highlighted the potential of this compound in treating lung injuries, particularly those associated with COVID-19. The compound was identified as a candidate for reversing gene expression changes related to lung injury markers, suggesting its therapeutic efficacy in this context . The ability to modulate inflammatory responses makes this compound a promising agent for mitigating lung damage.
Key Data:
- Gene Expression Reversal: this compound was shown to reverse the expression of several marker genes related to lung injury in cell line models treated with ACE2 inhibitors .
Summary of Applications
Application Area | Mechanism/Effect | Key Findings |
---|---|---|
Sepsis Treatment | Inhibition of pro-inflammatory cytokines | Increased survival rates in endotoxemia models |
Cancer Treatment | Targeting cancer-related pathways | Potential repurposing indicated by bioinformatics |
Lung Injury Management | Modulation of inflammatory responses | Reversal of gene expression changes related to lung injury |
作用机制
CGP60474 通过抑制 CDK 和 PKC 的活性发挥作用。该化合物与这些激酶的 ATP 结合位点结合,阻止其底物的磷酸化。 这种抑制导致细胞周期进程和信号转导途径的破坏,最终导致细胞周期停滞和凋亡 。 This compound 的分子靶标包括 CDK1、CDK2、CDK4、CDK5、CDK7、CDK9 和 PKC 的各种亚型 。
相似化合物的比较
CGP60474 在以高效力抑制 CDK 和 PKC 方面是独一无二的。类似的化合物包括:
鬼臼毒素: 一种有效的 PKC 抑制剂,具有广泛的激酶抑制谱.
依泊麦素: 一种蛋白酶体的抑制剂,对 CDK 有一定的活性.
与这些化合物相比,this compound 对 CDK 和 PKC 更具选择性,使其成为专门研究这些激酶的宝贵工具 .
生物活性
CGP60474 is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammatory conditions. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Name : 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol
- Molecular Formula : C18H18ClN5O
- Purity : ≥98%
This compound primarily functions as an inhibitor of various CDKs, which are critical regulators of the cell cycle. The reported IC50 values for this compound against different CDKs are as follows:
CDK | IC50 (nM) |
---|---|
CDK2 | 3 - 80 |
CDK5 | 9.5 |
CDK9 | 13 |
CDK1 | 17 - 60 |
CDK4 | 200 |
CDK7 | 220 |
In addition to inhibiting CDKs, this compound also affects protein kinase C alpha (PKCα) in the low micromolar range, leading to significant impacts on cell cycle regulation and apoptosis .
Cell Cycle Arrest
This compound has been shown to induce reversible G1/S phase cell cycle arrest in U2-OS osteosarcoma cells. This effect is primarily attributed to its inhibition of CDK2 and CDK4, which are essential for the transition from G1 to S phase .
Anti-inflammatory Activity
Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism involves downregulation of nuclear factor kappa B (NF-κB) activity, a key pathway in inflammation .
Case Study: Endotoxemia Model
In a study using a mouse model of endotoxemia, this compound treatment resulted in decreased mortality rates and reduced inflammatory cytokine secretion. The compound inhibited nitric oxide production in LPS-stimulated macrophages, further supporting its anti-inflammatory properties .
Cancer Therapy
Given its role as a potent CDK inhibitor, this compound is being investigated for its anticancer potential. By disrupting the cell cycle, it may inhibit tumor growth in various cancers, including breast and prostate cancer . The compound's ability to target multiple CDKs makes it a promising candidate for combination therapies aimed at overcoming resistance mechanisms in cancer treatment.
COVID-19 Related Lung Injury
Recent research has explored this compound's potential in treating lung injuries associated with COVID-19. It was found to reverse gene expression changes related to lung injury in cell lines treated with ACE2 inhibitors, indicating its promise as a repurposed drug for managing COVID-19 complications .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
属性
IUPAC Name |
3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDTACKOAXKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167788 | |
Record name | CGP-60474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164658-13-3 | |
Record name | CGP-60474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-60474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-60474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。